

SV119 as a Potential Cancer Therapeutic Agent: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SV119

Cat. No.: B1193703

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SV119 is a synthetic small molecule that exhibits high affinity and selectivity for the sigma-2 receptor, a protein increasingly recognized as a promising target in oncology. The sigma-2 receptor is overexpressed in a wide variety of human tumors, including pancreatic, breast, and prostate cancers, while its expression in healthy tissues is comparatively low. This differential expression provides a therapeutic window for targeted cancer therapies. **SV119** has demonstrated potential as a standalone cytotoxic agent and as a component of targeted drug delivery systems. Its mechanism of action involves the induction of multiple cell death pathways, including apoptosis and autophagy, and the disruption of the cell cycle. This technical guide provides a comprehensive overview of the current state of research on **SV119**, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction: The Sigma-2 Receptor as a Therapeutic Target

The sigma-2 receptor has emerged as a compelling target for the development of novel cancer therapeutics.[1] It is overexpressed in proliferating tumor cells compared to their quiescent counterparts, making it a biomarker for tumor proliferation.[2] Ligands that bind to the sigma-2 receptor, such as **SV119**, can induce cancer-selective cell death, potentiate the effects of

conventional chemotherapeutics, and be utilized for the targeted delivery of therapeutic payloads to tumor sites.[\[2\]](#)[\[3\]](#)[\[4\]](#)

SV119: A Selective Sigma-2 Receptor Ligand

SV119 is a synthetic small molecule designed for high-affinity and selective binding to the sigma-2 receptor.[\[1\]](#)[\[2\]](#) Its chemical structure allows for conjugation with other molecules, such as nanoparticles and cytotoxic agents, without compromising its binding affinity, making it a versatile tool for targeted cancer therapy.

Chemical Structure

The precise chemical structure and synthesis scheme of **SV119** can be found in specialized medicinal chemistry literature. For the purpose of this guide, it is characterized as a granatane-based derivative with an aminoalkyl extension.[\[1\]](#)

Quantitative Preclinical Data

The preclinical efficacy of **SV119** has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of SV119 and its Conjugates

Cell Line	Cancer Type	Compound	IC50 (μM)	Reference
Panc-1	Pancreatic Adenocarcinoma	SW V-49 (SV119-dm-Erastin)	~5	[5]
AsPC-1	Pancreatic Adenocarcinoma	SW V-49 (SV119-dm-Erastin)	~5	[5]
DU-145	Prostate Cancer	DOX-loaded SV119 liposomes	Significantly lower than DOX-loaded unmodified liposomes	[4] [6]

Note: Comprehensive IC50 data for **SV119** as a single agent across a wide panel of cancer cell lines is not readily available in the public domain. The available data focuses on its use in combination or as a targeting agent.

Table 2: In Vivo Tumor Growth Inhibition

Cancer Model	Treatment Group	Dosing Regimen	Tumor Growth Inhibition	Survival Benefit	Reference
Pancreatic Adenocarcinoma (C57BL/6 mice with Panc02 allografts)	SV119 + Gemcitabine	SV119 (1 mg/mouse, i.p., every other day for 7 days) + Gemcitabine (3 mg/mouse, i.p., weekly for two weeks)	Significant suppression of tumor growth compared to control	Significant increase in survival compared to control	[3][7]
Pancreatic Adenocarcinoma (Syngeneic and patient-derived xenograft models)	SW V-49 (SV119-dm-Erastin)	200 nanomoles/injection, i.p., twice weekly for three weeks	Significant reduction in tumor size compared to gemcitabine and vehicle	Doubled median survival compared to non-targeted dm-Erastin	[5]

Table 3: Cellular Uptake Enhancement

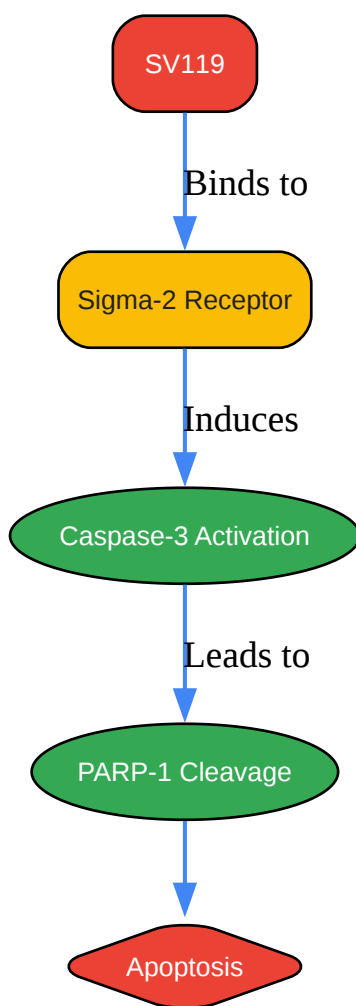
Cell Lines	Nanoparticle	Fold Increase in Uptake (Compared to non-targeted)	Reference
MDA-MB-231, PC-3	SV119-PEG-AuNCs	~3-fold higher than in Hela cells (low sigma-2 expression)	[8]
DU-145, PC-3, A549, 201T, MCF-7	SV119-liposomes	Significantly increased uptake compared to unmodified liposomes	[4][6]

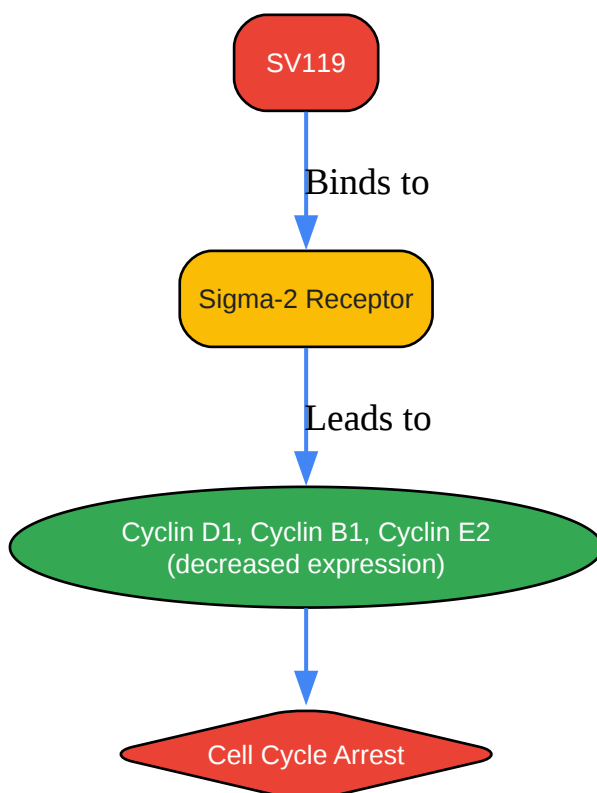
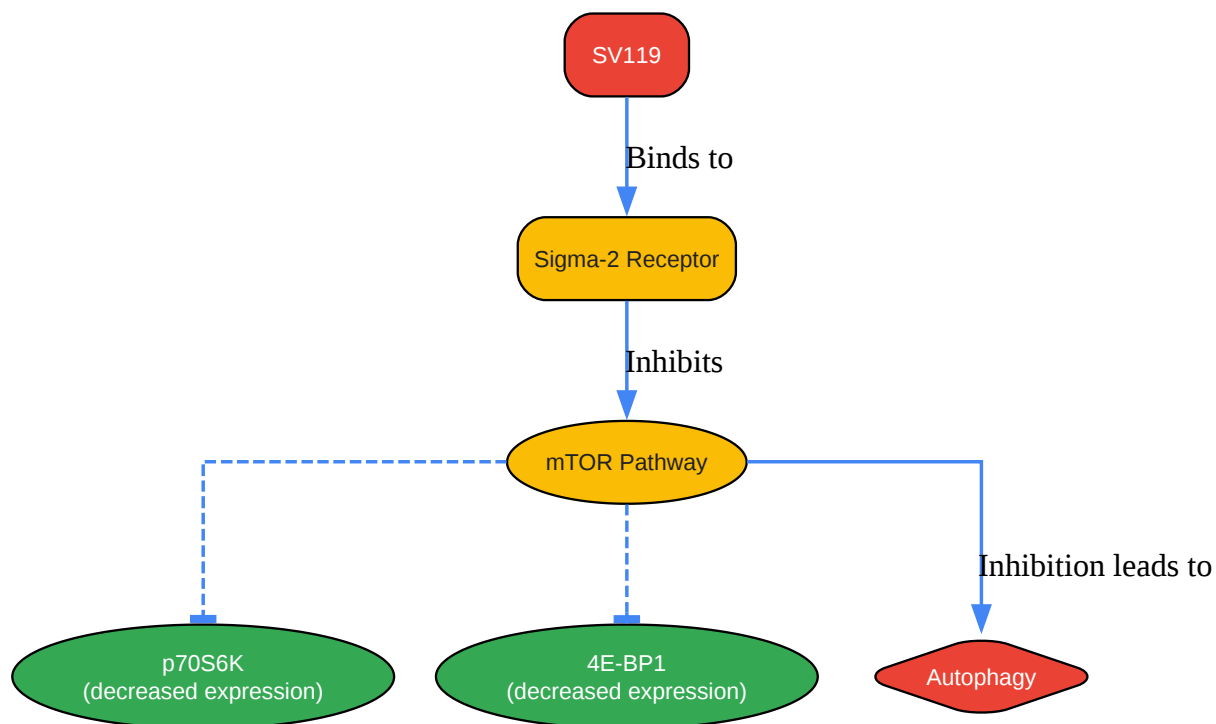
Mechanism of Action and Signaling Pathways

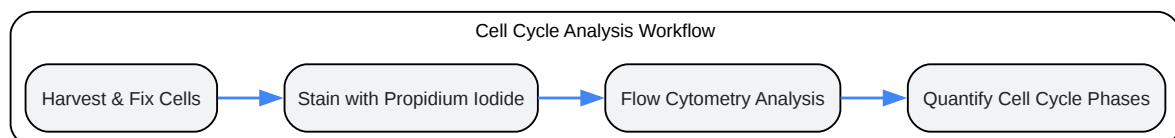
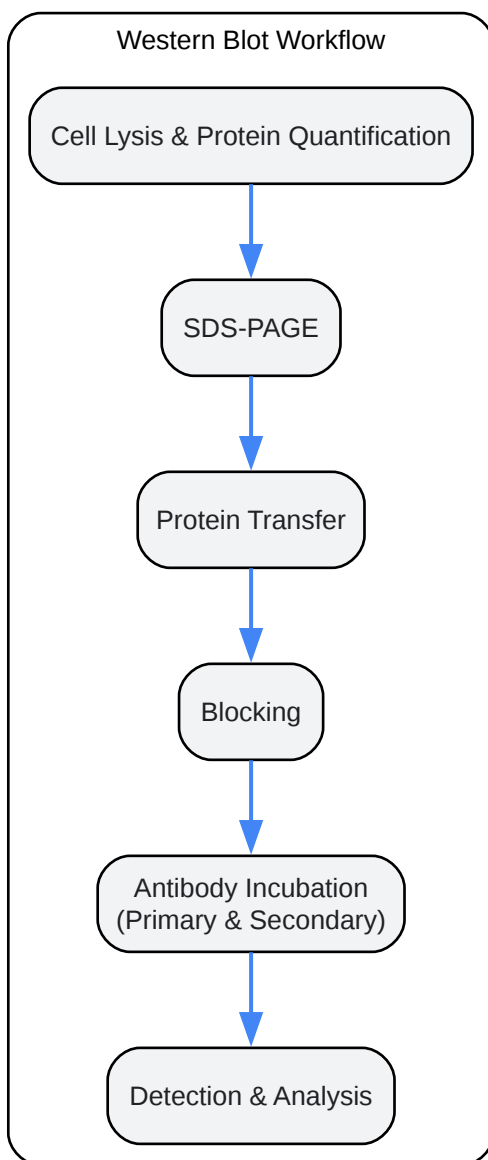
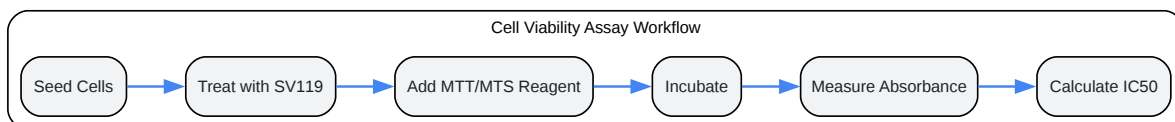
SV119 exerts its anticancer effects through the modulation of several key signaling pathways, leading to apoptosis, autophagy, and cell cycle arrest.

Induction of Apoptosis

Binding of **SV119** to the sigma-2 receptor triggers a cascade of events culminating in programmed cell death or apoptosis. This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Incorporation of a selective sigma-2 receptor ligand enhances uptake of liposomes by multiple cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- To cite this document: BenchChem. [SV119 as a Potential Cancer Therapeutic Agent: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193703#sv119-as-a-potential-cancer-therapeutic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com